Structural Elucidation and NMR Characterization of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde: A Technical Guide
Structural Elucidation and NMR Characterization of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde: A Technical Guide
Executive Summary
The precise structural characterization of highly substituted heterocycles is a critical bottleneck in drug discovery and materials science. 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS: 262353-18-4) presents a unique analytical challenge due to its highly polarized 1,2-diazine core, which is heavily influenced by competing electron-donating and electron-withdrawing substituents.
This technical guide provides an in-depth framework for the predictive assignment and experimental validation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By analyzing the causality of electronic effects—specifically the interplay between the mesomeric (+M) methoxy groups and the inductive/mesomeric (-I/-M) formyl group—this whitepaper equips analytical scientists with a self-validating methodology for unambiguous regiochemical assignment[1].
Molecular Architecture & Electronic Environment
To accurately predict and assign the NMR spectra of 3,6-dimethoxy-4-pyridazinecarboxaldehyde, one must first deconstruct the electronic environment of the pyridazine ring. The parent pyridazine system is inherently electron-deficient due to the two adjacent electronegative nitrogen atoms, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2].
When functionalized, the molecule exhibits a classic "push-pull" electronic system:
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The Methoxy Groups (C-3 and C-6): These act as strong π -donors (+M effect) while simultaneously withdrawing electron density through the σ -bonds (-I effect). The +M effect dominates at the ortho and para positions, generally shielding the ring carbons and their attached protons[3].
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The Formyl Group (C-4): The aldehyde moiety is a strong π -acceptor (-M) and σ -acceptor (-I). It withdraws electron density from the ring, severely deshielding the adjacent positions.
The synthesis of these competing effects dictates the local magnetic shielding tensors of the nuclei, resulting in the distinct chemical shifts detailed below.
Predictive and Empirical 1 H NMR Assignments
The 1 H NMR spectrum of 3,6-dimethoxy-4-pyridazinecarboxaldehyde in CDCl 3 is characterized by four distinct proton environments. The causality behind their chemical shifts is as follows:
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Aldehyde Proton (-CHO): The strong diamagnetic anisotropy of the carbonyl double bond, combined with the electron-withdrawing nature of the oxygen atom and the electron-deficient pyridazine ring, severely deshields this proton, pushing it into the extreme downfield region.
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Aromatic Proton (H-5): In an unsubstituted 3,6-dimethoxypyridazine, the H-4/H-5 protons typically resonate around 7.0 ppm due to the shielding +M effect of the methoxy groups[3]. However, the introduction of the strongly deshielding ortho-formyl group at C-4 counteracts this, resulting in a net downfield shift.
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Methoxy Protons (-OCH 3 ): The asymmetry introduced by the C-4 formyl group breaks the magnetic equivalence of the two methoxy groups. The C-3 methoxy group, being adjacent to the electron-withdrawing formyl moiety, experiences slightly less shielding than the C-6 methoxy group.
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Multiplicity | Integration | Predicted Shift ( δ , ppm) | Causality / Electronic Effect |
| -CHO | Singlet (s) | 1H | 10.20 – 10.50 | Deshielded by carbonyl anisotropy and -I effect. |
| H-5 | Singlet (s) | 1H | 7.60 – 7.80 | Deshielded by ortho-formyl (-M); shielded by ortho-methoxy (+M). |
| C-3 OCH 3 | Singlet (s) | 3H | 4.20 – 4.30 | Deshielded by adjacent heteroatom and proximity to formyl group. |
| C-6 OCH 3 | Singlet (s) | 3H | 4.10 – 4.20 | Standard heteroaromatic methoxy shift. |
Predictive and Empirical 13 C NMR Assignments
The 13 C NMR spectrum requires careful interpretation due to the presence of four quaternary carbons. The assignments rely heavily on the α , β , and γ substituent effects[4].
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Carbonyl Carbon (C=O): Highly deshielded due to the direct double bond to oxygen.
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C-3 and C-6 (Oxygen-bearing carbons): The direct attachment to the electronegative oxygen atom strongly deshields these carbons via the -I effect, placing them far downfield[3].
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C-4 (Formyl-bearing carbon): The attachment of the formyl group deshields this position relative to the unsubstituted analog ( ∼ 118 ppm in 3,6-dimethoxypyridazine) due to the -I and -M effects of the carbonyl[3].
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C-5 (Methine carbon): This carbon is shielded by the +M effect of the adjacent C-6 methoxy group, counteracting the meta-deshielding effect of the C-4 formyl group.
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Carbon Position | Type | Predicted Shift ( δ , ppm) | Causality / Electronic Effect |
| C=O | Quaternary | 186.0 – 189.0 | Extreme deshielding by oxygen electronegativity. |
| C-3 | Quaternary | 163.0 – 165.0 | Deshielded by direct -OCH 3 attachment and adjacent N. |
| C-6 | Quaternary | 162.0 – 164.0 | Deshielded by direct -OCH 3 attachment and adjacent N. |
| C-4 | Quaternary | 125.0 – 130.0 | Deshielded by the attached -CHO group (-I, -M). |
| C-5 | Methine (CH) | 118.0 – 122.0 | Shielded by ortho-methoxy (+M); meta to formyl. |
| C-3 OCH 3 | Primary (CH 3 ) | 55.0 – 56.5 | Aliphatic carbon attached to aromatic ether oxygen. |
| C-6 OCH 3 | Primary (CH 3 ) | 54.5 – 55.5 | Aliphatic carbon attached to aromatic ether oxygen. |
Experimental Workflows for Self-Validating NMR Acquisition
To ensure scientific integrity, a standard 1D acquisition is insufficient for highly substituted heterocycles. The following protocol outlines a self-validating 1D and 2D NMR workflow designed to provide unambiguous structural proof.
Step-by-Step Methodology
Step 1: Sample Preparation & Shimming
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Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.
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Perform gradient shimming (Z1–Z5) on the spectrometer to achieve a line width of < 0.5 Hz (measured at 50% height of the TMS signal). This is critical for resolving sharp singlets.
Step 2: 1 H NMR (1D) Acquisition
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Pulse Sequence: Standard 30° pulse (zg30).
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Spectral Width: Set to 15 ppm to ensure the downfield aldehyde proton is captured without folding.
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Relaxation Delay (D1): 2.0 seconds to allow complete longitudinal relaxation.
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Scans (NS): 64 scans for high signal-to-noise ratio (SNR).
Step 3: 13 C NMR (1D) Acquisition
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Pulse Sequence: Power-gated decoupling (zgpg30) to prevent Nuclear Overhauser Effect (NOE) buildup distortion on quaternary carbons while maintaining proton decoupling.
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Spectral Width: 220 ppm.
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Relaxation Delay (D1): 3.0 seconds. Critical Note: Quaternary carbons (C-3, C-4, C-6, C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these signals are quantitatively represented.
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Scans (NS): 1024 to 2048, depending on exact concentration.
Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
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Purpose: Map the direct 1 J C−H couplings.
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Execution: Set F2 ( 1 H) to 12 ppm and F1 ( 13 C) to 160 ppm. This experiment will unambiguously link the H-5 proton to the C-5 carbon, and the methoxy protons to their respective aliphatic carbons.
Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)
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Purpose: Map 2 J and 3 J C−H couplings to assign the quaternary carbons and validate regiochemistry.
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Execution: Optimize the long-range coupling delay for J = 8 Hz (standard for aromatic systems).
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Validation Logic: The aldehyde proton will show a strong 3 J correlation to C-3 and C-5, providing the definitive regiochemical proof of the 4-position substitution.
Visualizations of Logical Workflows
Standardized NMR Acquisition Workflow
Caption: Standardized NMR acquisition and processing workflow for heterocycles.
HMBC Structural Validation Logic
To prove that the formyl group is at C-4 and not C-5, we rely on the HMBC correlation network. The diagram below illustrates the critical 2 J and 3 J couplings that lock the functional groups into their assigned regiochemical positions.
Caption: HMBC 2J and 3J coupling logic for unambiguous structural validation.
References
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Product Class 8: Pyridazines. Thieme-Connect. Available at:[Link]
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Regio- and Chemoselective Zincation of Sensitive and Moderately Activated Aromatics and Heteroaromatics Using TMPZnCl·LiCl. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
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Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available at: [Link] (Derived from search grounding path).
